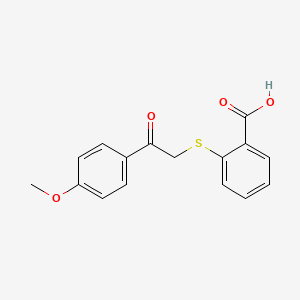

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid

Description

2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)benzoic acid is a thioether-linked benzoic acid derivative synthesized via nucleophilic substitution. The compound is prepared by reacting thiosalicylic acid with 2-bromo-4'-methoxyacetophenone in the presence of sodium acetate in methanol, yielding a quantitative off-white solid product . Its structure features a benzoic acid core connected via a thioether bridge to a 4-methoxyphenyl ketone moiety.

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4S/c1-20-12-8-6-11(7-9-12)14(17)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYGNQDOXSRZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid typically involves the reaction of 4-methoxybenzaldehyde with thioglycolic acid in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the thioether linkage. The reaction conditions often include the use of an organic solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

Major Products Formed

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid involves its interaction with specific molecular targets. The thioether linkage and methoxyphenyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Further studies are needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

*Calculated based on molecular formula $ C{16}H{14}O_4S $.

Key Observations :

Key Observations :

- The target compound’s synthesis achieves quantitative yield due to favorable nucleophilic substitution conditions .

- Quinazolinone sulfonamides require multi-step synthesis but maintain high yields (90–95%) via S-alkylation .

- Pyrimidinone derivatives involve post-synthetic acid treatment for cyclization, with moderate yields .

Key Observations :

- Nitro-substituted analogs () demonstrate enhanced inhibitory activity due to electron-withdrawing effects.

- Amino-substituted variants () may mimic bioactive molecules like repaglinide, a benzoic acid-derived antidiabetic drug .

- The target compound’s biological profile remains unexplored in the provided evidence, highlighting a research gap.

Biological Activity

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)benzoic acid, also known as a thioether derivative of benzoic acid, has garnered attention for its potential biological activities. This compound's structure includes both a methoxyphenyl group and a thioether linkage, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a benzoic acid backbone with a 4-methoxyphenyl substituent and a thioether group. The presence of these functional groups is crucial for its biological activities.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive binding, affecting metabolic pathways.

- Cell Signaling Modulation : It could modulate signaling pathways by interacting with receptors or other cellular proteins, influencing cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study highlighted that similar compounds enhance the activity of protein degradation systems, which may contribute to their antimicrobial effects by promoting cellular homeostasis under stress conditions .

Antioxidant Properties

The antioxidant capacity of benzoic acid derivatives has been documented. These compounds can scavenge free radicals, potentially reducing oxidative stress in cells. The presence of the methoxy group is believed to enhance this activity by stabilizing radical intermediates.

Cytotoxicity and Antiproliferative Effects

Case studies have shown that certain derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies demonstrated that compounds related to this structure inhibited the growth of Hep-G2 (liver cancer) and A2058 (melanoma) cells without significant cytotoxicity towards normal fibroblasts .

Research Findings

Case Studies

- Study on Proteasome Activity : A study evaluated the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that certain derivatives significantly enhanced proteasomal function, suggesting potential applications in anti-aging therapies .

- Evaluation of Cytotoxic Effects : Another study assessed the cytotoxic effects of various benzoic acid derivatives on cancer cell lines. The results showed that while some compounds demonstrated significant antiproliferative effects, they did not induce cytotoxicity in normal cells at effective concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.